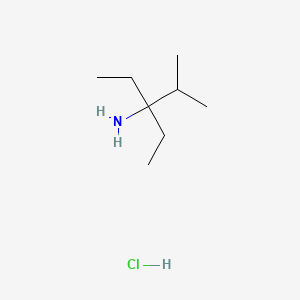
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, also known as 3-AOC-HCl, is a type of amino acid that is widely used in scientific research. It is a chiral molecule, meaning it has a distinct three-dimensional shape that is not superimposable on its mirror image. 3-AOC-HCl has a wide range of applications in the scientific community, including the synthesis of other molecules, the study of biochemical and physiological effects, and the development of new drugs.
Applications De Recherche Scientifique
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has a variety of scientific research applications. It is commonly used as a chiral starting material in the synthesis of other molecules, such as amino acids and peptides. It is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is used in the development of new drugs, as it can be used to study the mechanism of action of potential drug candidates.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is not fully understood. It is known that it acts as an enzyme inhibitor, meaning it binds to enzymes and prevents them from catalyzing reactions. It is believed that (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride binds to enzymes through hydrogen bonding and electrostatic interactions. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride are not fully understood. However, it is known that it can inhibit the activity of certain enzymes, neurotransmitters, and hormones. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a stable molecule that is easy to synthesize and purify. Additionally, it is a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. On the other hand, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several limitations for lab experiments. It is toxic in large doses and can be difficult to handle in the laboratory. Additionally, it can be difficult to control the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
Orientations Futures
The future of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is promising, as it has a wide range of applications in the scientific community. Future research should focus on exploring the mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be conducted to develop efficient and safe methods for synthesizing and purifying (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride. Additionally, research should be conducted to explore potential therapeutic applications of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, such as the treatment of inflammation and oxidative stress. Finally, further research should be conducted to develop methods for controlling the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.
Méthodes De Synthèse
The most common methods for synthesizing (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involve the reaction of 3-aminooxane with hydrochloric acid. The reaction produces a salt that can be purified by recrystallization. The synthesis of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can also be achieved through the reaction of 3-aminooxane with an alkyl halide, such as bromoethane, which produces the alkyl halide salt of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride.
Propriétés
IUPAC Name |
(3R,4R)-3-aminooxane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCJZXYOQGTQZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)



amine hydrochloride](/img/structure/B6604442.png)